molecular formula C19H15NO4 B11524491 (3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone

(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone

Cat. No.: B11524491
M. Wt: 321.3 g/mol
InChI Key: RNWJSTOLPDEQEM-UHFFFAOYSA-N
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Description

(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran rings. For instance, the use of microwave-assisted synthesis has been reported to yield benzofuran derivatives efficiently . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different properties .

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is unique due to its combination of functional groups and the presence of two benzofuran rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C19H15NO4/c1-10-16(13-9-11(22-2)7-8-15(13)23-10)18(21)19-17(20)12-5-3-4-6-14(12)24-19/h3-9H,20H2,1-2H3

InChI Key

RNWJSTOLPDEQEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=C(C4=CC=CC=C4O3)N

Origin of Product

United States

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